

Detecting Ioversol Hydrolysate-1: A Comparative Guide to Analytical Limits

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Compound of Interest

Compound Name: *Ioversol hydrolysate-1*

Cat. No.: *B033358*

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For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the analytical limits for detecting and quantifying Ioversol and its potential hydrolytic degradation product, **Ioversol hydrolysate-1**. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and compare it with the more sensitive High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).

Ioversol, a non-ionic, iodinated contrast agent, can undergo hydrolysis, leading to the formation of degradation products such as **Ioversol hydrolysate-1**. The ability to detect and quantify these impurities at low levels is crucial for quality control and safety assessment. This guide summarizes the available data on the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Ioversol and its related compounds, providing insights into the capabilities of different analytical methodologies.

Comparative Analysis of Detection and Quantification Limits

The sensitivity of analytical methods for Ioversol and its degradation products varies significantly depending on the detection technique employed. The following table summarizes the reported LOD and LOQ values for Ioversol using a stability-indicating HPLC-UV method and for Ioversol-related compounds, which can serve as a proxy for **Ioversol hydrolysate-1**, using a highly sensitive HPLC-ICP-MS method.

Analyte	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Ioversol	HPLC-UV[1][2]	0.7291 µg/mL[1]	2.376 µg/mL[1][2]
Ioversol Related Compound A	HPLC-ICP-MS[3]	Not Reported	0.022 µM[3]
Ioversol Related Compound B	HPLC-ICP-MS[3]	Not Reported	0.026 µM[3]

Experimental Protocols

A detailed understanding of the experimental setup is essential for replicating and comparing results. Below are the methodologies for the stability-indicating HPLC-UV method used for the analysis of Ioversol and its degradation products.

Stability-Indicating HPLC-UV Method for Ioversol

This method is designed to separate Ioversol from its potential degradation products formed under various stress conditions, including hydrolysis.

Chromatographic Conditions:

- Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µ particle size)[1]
- Mobile Phase: Water-methanol (90:10 by volume)[1]
- Elution: Isocratic[1]
- Flow Rate: 1.0 mL/min[1]
- Detection Wavelength: 254 nm[1]
- Injection Volume: 20 µL
- Column Temperature: 30°C

Forced Degradation Study:

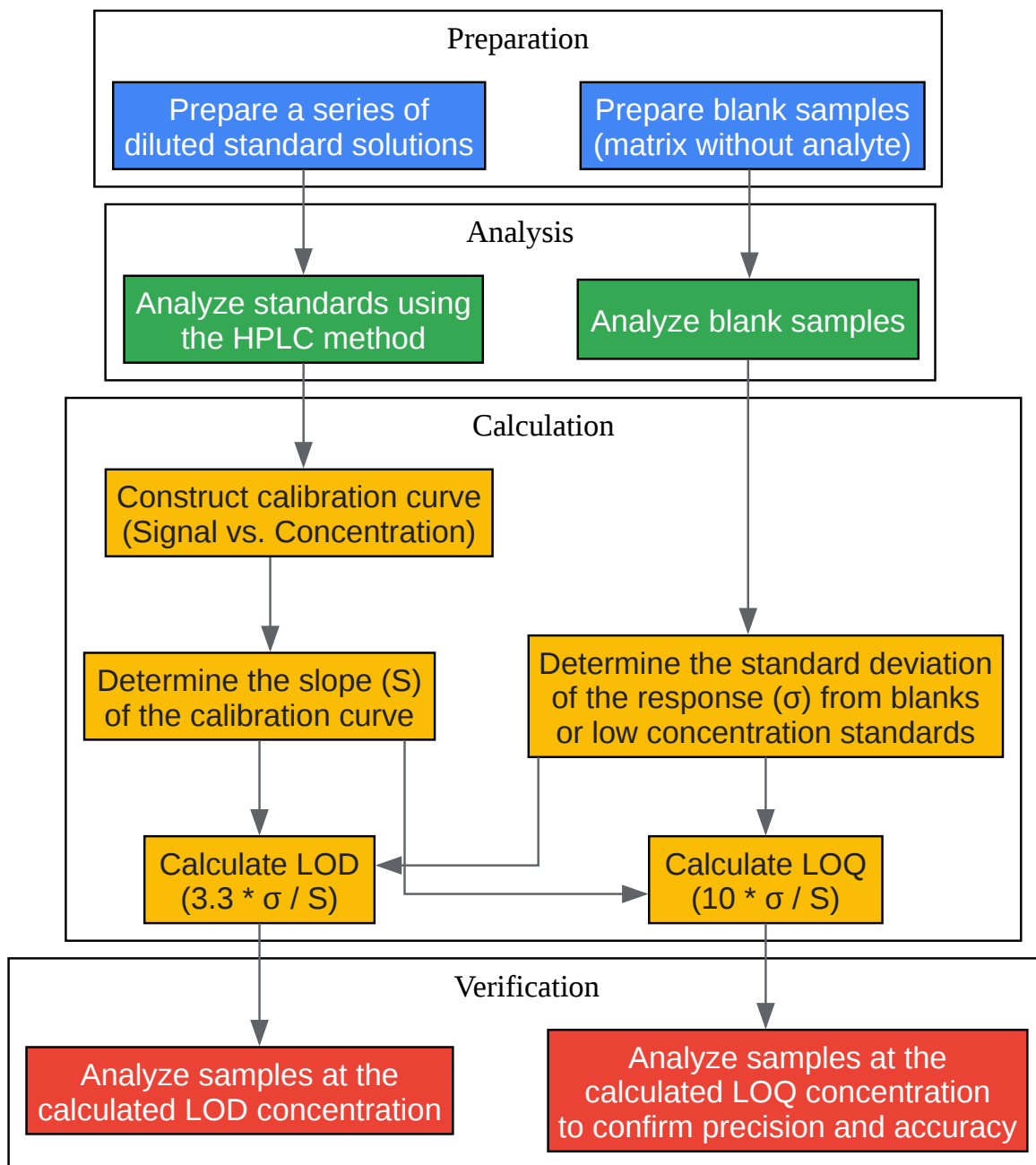
To generate potential degradation products, Ioversol is subjected to stress conditions as follows:

- Acid Hydrolysis: 0.1N HCl at room temperature for 24 hours.[\[1\]](#)
- Base Hydrolysis: 0.1N NaOH at room temperature for 24 hours.[\[1\]](#)
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[\[1\]](#)
- Thermal Degradation: Heating at 60°C for 3 hours.[\[1\]](#)
- Photolytic Degradation: Exposure to UV light for 7 hours.[\[1\]](#)

Following the stress exposure, the solutions are neutralized (for acid and base hydrolysis) and diluted with the mobile phase to an appropriate concentration for HPLC analysis.[\[1\]](#)

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method, such as the stability-indicating HPLC method described.



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Caption: Workflow for LOD and LOQ Determination.

Conclusion

The choice of analytical method significantly impacts the ability to detect and quantify **loversol hydrolysate-1** and other related impurities. While HPLC-UV is a robust and widely used technique for routine quality control of the parent drug, more sensitive methods like HPLC-ICP-MS are necessary for the determination of trace-level degradation products. The provided experimental protocol for the stability-indicating HPLC-UV method serves as a foundational approach for monitoring the stability of loversol and identifying the presence of its hydrolysates. For stringent quality control and in-depth impurity profiling, the adoption of more advanced analytical technologies is recommended.

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